molecular formula C9H5ClN2O3 B3065633 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 54563-42-7

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B3065633
CAS No.: 54563-42-7
M. Wt: 224.6 g/mol
InChI Key: WVJHVGUQIGITRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is known for its significant biological and pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines, followed by cyclization to form the naphthyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions, with optimization for yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in developing antibacterial and antiviral agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-2-1-4-7(13)5(9(14)15)3-11-8(4)12-6/h1-3H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJHVGUQIGITRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542211
Record name 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54563-42-7
Record name 7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid (10 g) and phosphoryl chloride (20 ml) were stirred and heated at 100° for 2.5 hours. The mixture was cooled and poured into iced water (800 ml). The solid was filtered off and crystallised from dimethylformamide, m.p. 271°-273° (87 %).
Name
1,4-Dihydro-7-hydroxy-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1c[nH]c2nc(O)ccc2c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-Chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.